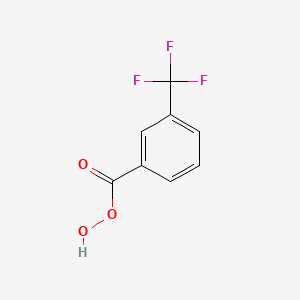
3-(Trifluoromethyl)benzene-1-carboperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a carboperoxoic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by the formation of the carboperoxoic acid functional group. One common method involves the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The resulting trifluoromethylbenzene can then be oxidized to form the carboperoxoic acid group using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes followed by oxidation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxo compounds.
Reduction: Reduction reactions can convert the carboperoxoic acid group to other functional groups like alcohols or ketones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acidic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and peroxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid involves its ability to undergo various chemical transformations due to the presence of the reactive carboperoxoic acid group. This group can participate in oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzene-1-carboperoxoic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-Nitrobenzene-1-carboperoxoic acid: Contains a nitro group instead of a trifluoromethyl group.
3-Methylbenzene-1-carboperoxoic acid: Features a methyl group in place of the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a subject of interest in medicinal chemistry research.
Propiedades
Número CAS |
55349-62-7 |
|---|---|
Fórmula molecular |
C8H5F3O3 |
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)benzenecarboperoxoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-2-5(4-6)7(12)14-13/h1-4,13H |
Clave InChI |
GCDIHXGIRSXGQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



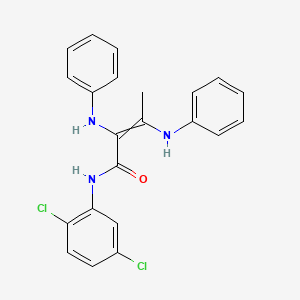
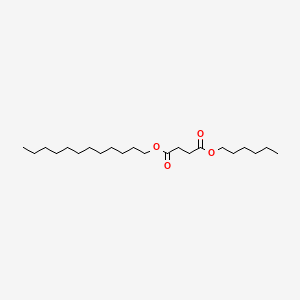
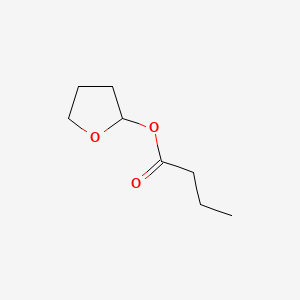
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
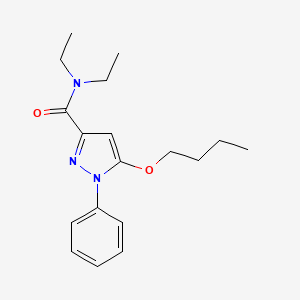

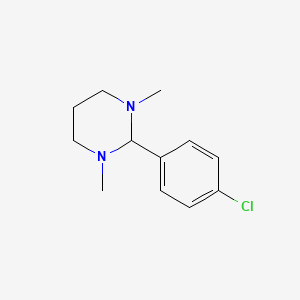
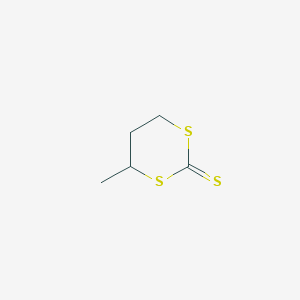
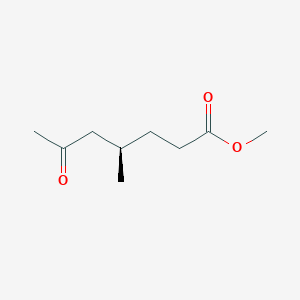
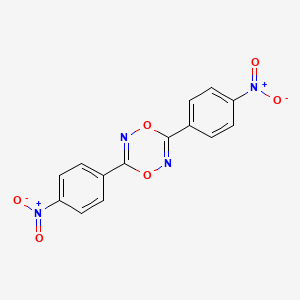
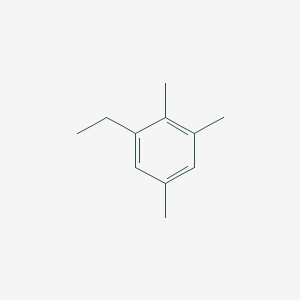
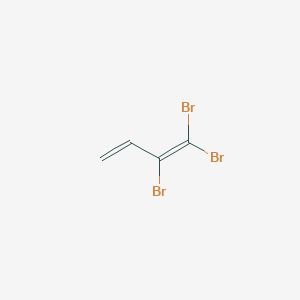
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
